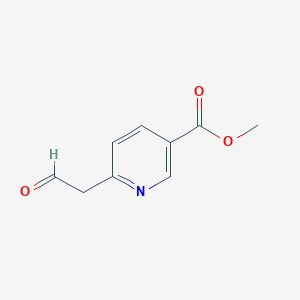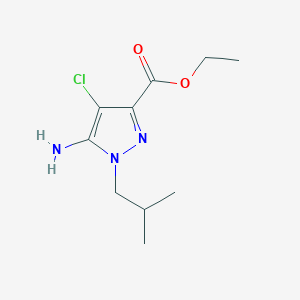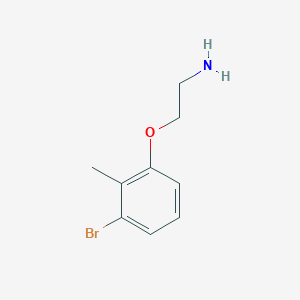
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile: is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group, a thiophene ring, and a pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the construction of the pyrimidine core. The hydrazinylidene group is then introduced through a hydrazination reaction.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Pyrimidine Core Construction: The pyrimidine core is often synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it into a hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, although further research is needed to confirm these properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological macromolecules, while the thiophene and pyrimidine rings may interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-phenyl-5H-pyrimidine-5-carbonitrile: Similar structure but with a phenyl group instead of a thiophene ring.
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of (2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiophene ring and a pyrimidine core, along with the hydrazinylidene and carbonitrile groups, makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H9N5OS |
|---|---|
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
(2E)-2-hydrazinylidene-1-methyl-6-oxo-4-thiophen-2-yl-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H9N5OS/c1-15-9(16)6(5-11)8(13-10(15)14-12)7-3-2-4-17-7/h2-4,6H,12H2,1H3/b14-10+ |
Clave InChI |
IACDJKVVZDUFOG-GXDHUFHOSA-N |
SMILES isomérico |
CN\1C(=O)C(C(=N/C1=N\N)C2=CC=CS2)C#N |
SMILES canónico |
CN1C(=O)C(C(=NC1=NN)C2=CC=CS2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)



![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)
